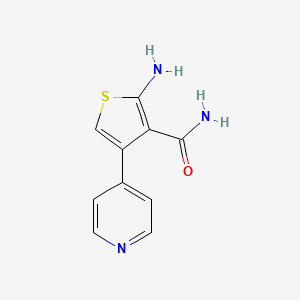

2-Amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

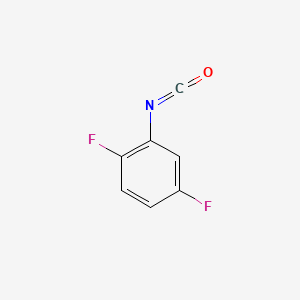

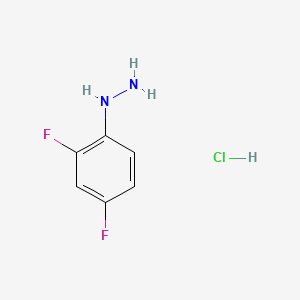

“2-Amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide” is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a pyridine ring via a carboxamide group . The exact structure can be represented as C1=CN=CC=C1C2=CSC(=C2C(=O)N)N .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of new amide derivatives, including those structurally related to 2-amino-4-pyridin-4-yl-thiophene-3-carboxylic acid amide, highlights the diverse synthetic approaches and the importance of these compounds in coordination chemistry. Kwiatek et al. (2017) detailed the synthesis of four new pyridine amide derivatives through amide coupling, demonstrating their potential ability for metal ion coordination due to their enhanced structural features. This synthesis provides a foundation for exploring the chemical properties and applications of similar amide derivatives in various scientific fields, including material science and coordination chemistry (Kwiatek et al., 2017).

Versatility as Synthons in Heterocyclic Chemistry

El-Meligie et al. (2020) utilized 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. This work underscores the significance of thiophene-amide compounds as key intermediates in the synthesis of complex heterocyclic structures, potentially contributing to the development of new materials and pharmaceuticals (El-Meligie et al., 2020).

Catalytic Applications in Amide Bond Formation

Research into the catalytic synthesis of amides from carboxylic acids and amines has demonstrated the potential of compounds similar to this compound in facilitating efficient and selective amide bond formation. Ishihara and Lu (2016) highlighted the use of arylboronic acid and DMAPO in the dehydrative condensation of carboxylic acids and amines, offering an efficient methodology that could be applied to the synthesis of complex amides, including drug candidates (Ishihara & Lu, 2016).

Antimicrobial Activity

Patel et al. (2011) explored the synthesis of new pyridine derivatives, including amide compounds, to evaluate their antimicrobial activity. This research indicates the potential of thiophene-amide derivatives in contributing to the development of new antimicrobial agents, highlighting their relevance in medical chemistry and pharmaceutical research (Patel et al., 2011).

Photophysical Properties and Analytical Applications

The synthesis and characterization of organosilatranes coupled with aromatic moieties through amide linkage, as studied by Singh et al. (2015), reveal the photophysical properties of these compounds. Their potential for metal ion binding suggests applications in analytical chemistry and sensor technology, where similar amide derivatives could be utilized for detecting and quantifying metal ions (Singh et al., 2015).

Propriétés

IUPAC Name |

2-amino-4-pyridin-4-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(14)8-7(5-15-10(8)12)6-1-3-13-4-2-6/h1-5H,12H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVMVQHZSNTRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B1300055.png)

![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)

![(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300057.png)